Enthalpy of Fusion vs. PCN-52
Differential scanning calorimetry (DSC) measurements conducted by Lahtinen et al. (2006) on thirteen synthesized PCN congeners revealed that 1,2,3,5,8-pentachloronaphthalene (PCN-53) possesses an enthalpy of fusion (ΔfusH) of 8.44 kJ/mol, compared to 25.74 kJ/mol for its positional isomer 1,2,3,5,7-pentachloronaphthalene (PCN-52), both measured as the crystal 1 → liquid transition under identical experimental conditions [1]. This represents a 67% reduction in ΔfusH for PCN-53. The substantially lower energy required for the solid-to-liquid phase transition indicates weaker intermolecular forces in the crystal lattice of PCN-53, a direct consequence of the 1,2,3,5,8- versus 1,2,3,5,7-chlorine substitution geometry.
| Evidence Dimension | Molar enthalpy of fusion (ΔfusH) |
|---|---|
| Target Compound Data | 8.44 kJ/mol (Crystal 1 → Liquid) |
| Comparator Or Baseline | 1,2,3,5,7-Pentachloronaphthalene (PCN-52): 25.74 kJ/mol |
| Quantified Difference | ΔfusH of PCN-53 is 17.30 kJ/mol lower (67.2% reduction) compared to PCN-52 |
| Conditions | DSC; Crystal 1 → Liquid transition; Air at 1 atmosphere; Synthesized congeners (purity ≥97%); Lahtinen et al. (2006) |
Why This Matters
The 3-fold difference in enthalpy of fusion between PCN-53 and PCN-52 directly affects melting point prediction, sublimation behavior, and environmental phase partitioning models; procurement of the incorrect isomer would introduce a ~67% error in thermodynamic calculations requiring ΔfusH as an input parameter.
- [1] Lahtinen, M.; Paasivirta, J.; Nikiforov, V.A. Evaluation of entropies of fusion of polychlorinated naphthalenes by model congeners: A DSC study. Thermochimica Acta. 2006;447(1):5-12. View Source
